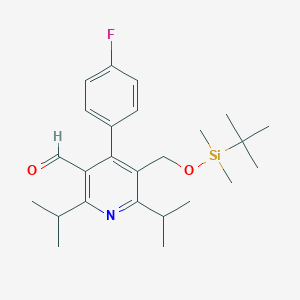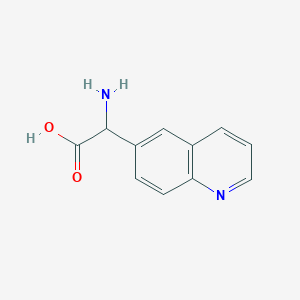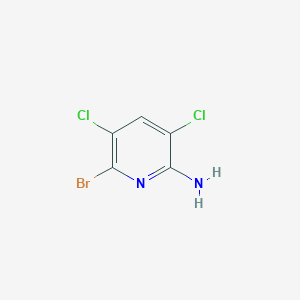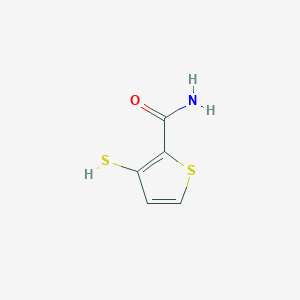
3-Mercaptothiophene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Mercaptothiophene-2-carboxamide, also known as MTCA, is a sulfur-containing organic compound that has gained significant interest in scientific research due to its unique properties. MTCA is a heterocyclic compound that contains a thieno[2,3-b]thiophene ring system and a carboxamide functional group. This compound has been synthesized using various methods and has been studied for its potential applications in different fields of science.
科学研究应用
3-Mercaptothiophene-2-carboxamide has been studied for its potential applications in different fields of science. In chemistry, 3-Mercaptothiophene-2-carboxamide has been used as a building block for the synthesis of other compounds, including heterocyclic compounds and peptides. In biochemistry, 3-Mercaptothiophene-2-carboxamide has been studied for its potential as a chelating agent for metal ions. 3-Mercaptothiophene-2-carboxamide has also been investigated for its potential use as an antioxidant and anti-inflammatory agent.
作用机制
The mechanism of action of 3-Mercaptothiophene-2-carboxamide is not fully understood. However, it has been suggested that 3-Mercaptothiophene-2-carboxamide may act as a potent antioxidant by scavenging free radicals and preventing oxidative damage to cells. 3-Mercaptothiophene-2-carboxamide has also been shown to inhibit the production of pro-inflammatory cytokines, suggesting that it may have anti-inflammatory properties.
生化和生理效应
3-Mercaptothiophene-2-carboxamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that 3-Mercaptothiophene-2-carboxamide can protect cells from oxidative stress and reduce inflammation. 3-Mercaptothiophene-2-carboxamide has also been shown to inhibit the growth of cancer cells, suggesting that it may have potential as an anticancer agent. In vivo studies have demonstrated that 3-Mercaptothiophene-2-carboxamide can reduce oxidative damage in animal models of inflammation and oxidative stress.
实验室实验的优点和局限性
3-Mercaptothiophene-2-carboxamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized using various methods. 3-Mercaptothiophene-2-carboxamide is also relatively inexpensive, making it an attractive option for researchers on a budget. However, one limitation of 3-Mercaptothiophene-2-carboxamide is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
未来方向
There are several future directions for research on 3-Mercaptothiophene-2-carboxamide. One area of research is the development of new synthesis methods for 3-Mercaptothiophene-2-carboxamide and related compounds. Another area of research is the investigation of the mechanism of action of 3-Mercaptothiophene-2-carboxamide and its potential as an antioxidant and anti-inflammatory agent. Additionally, further studies are needed to determine the efficacy of 3-Mercaptothiophene-2-carboxamide as an anticancer agent and its potential for use in clinical settings.
Conclusion
In conclusion, 3-Mercaptothiophene-2-carboxamide is a sulfur-containing organic compound that has gained significant interest in scientific research due to its unique properties. 3-Mercaptothiophene-2-carboxamide can be synthesized using various methods and has been studied for its potential applications in different fields of science. 3-Mercaptothiophene-2-carboxamide has several biochemical and physiological effects, including antioxidant and anti-inflammatory properties. While 3-Mercaptothiophene-2-carboxamide has several advantages for use in lab experiments, its mechanism of action is not fully understood. Further research is needed to fully understand the potential of 3-Mercaptothiophene-2-carboxamide for use in different fields of science.
合成方法
3-Mercaptothiophene-2-carboxamide can be synthesized using various methods, including the reaction of 2-chlorothiophene with sodium thioacetate and ammonium carbonate, or the reaction of 2-chlorothiophene with thiourea and potassium hydroxide. Another common method for synthesizing 3-Mercaptothiophene-2-carboxamide involves the reaction of 2-chlorothiophene with thiourea and sodium hydroxide. The resulting product is then treated with acetic anhydride to yield 3-Mercaptothiophene-2-carboxamide.
属性
CAS 编号 |
104728-24-7 |
|---|---|
产品名称 |
3-Mercaptothiophene-2-carboxamide |
分子式 |
C5H5NOS2 |
分子量 |
159.2 g/mol |
IUPAC 名称 |
3-sulfanylthiophene-2-carboxamide |
InChI |
InChI=1S/C5H5NOS2/c6-5(7)4-3(8)1-2-9-4/h1-2,8H,(H2,6,7) |
InChI 键 |
TUAZXBJJRHSKFO-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1S)C(=O)N |
规范 SMILES |
C1=CSC(=C1S)C(=O)N |
同义词 |
2-Thiophenecarboxamide,3-mercapto-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



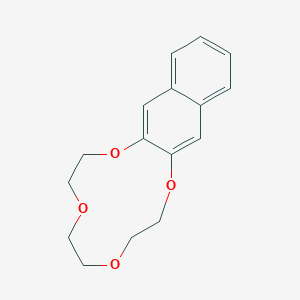
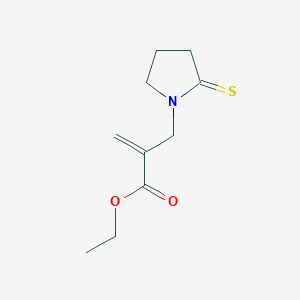
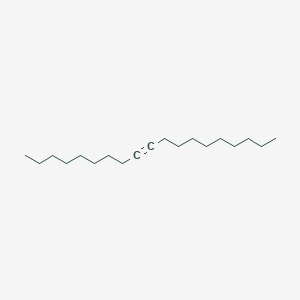
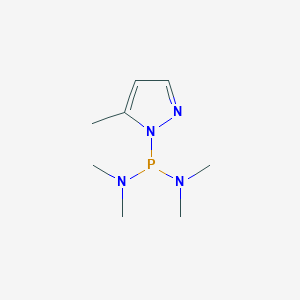
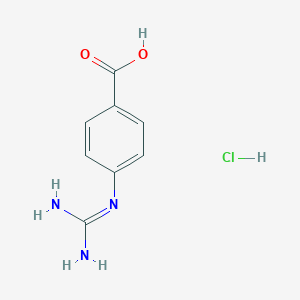
![(2S,3aS,6aS)-Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride](/img/structure/B19151.png)
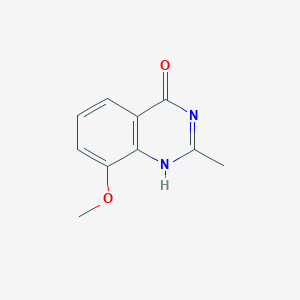
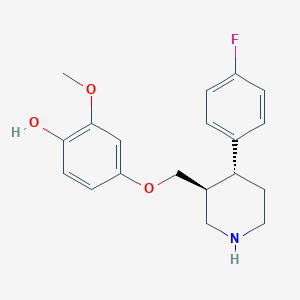
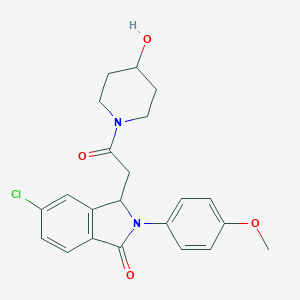
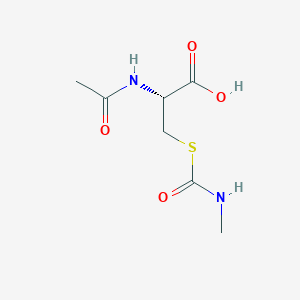
![(E)-3-[5-Tert-butyldimethylsilyloxymethyl-2,6-diisopropyl-4-(4-fluorophenyl)-pyrid-3-YL]-prop-2-enal](/img/structure/B19175.png)
